4-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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Overview
Description
4-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a methyl group, a methylthio group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of appropriate precursors under controlled conditions. For instance, the reaction between 2-aminopyridine and methylthioacetic acid in the presence of a dehydrating agent can yield the desired compound. The reaction is typically carried out in a solvent such as ethanol or acetonitrile, with the temperature maintained at around 50-70°C.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts such as metal complexes or enzymes can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carboxylic acid group can be converted to esters or amides through reactions with alcohols or amines in the presence of coupling agents like DCC (dicyclohexylcarbodiimide).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, temperature around 0-25°C.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or THF as solvent, temperature around 0-25°C.
Substitution: Alcohols or amines, DCC, DMAP (4-dimethylaminopyridine) as catalyst, dichloromethane as solvent, temperature around 0-25°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Esters, amides.
Scientific Research Applications
4-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. Additionally, it can interact with DNA or proteins, leading to anticancer activity by inducing apoptosis or inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(methylthio)pyridine-3-carboxylic acid
- 4-Methyl-2-(methylthio)pyrimidine
- 4-Methyl-2-(methylthio)thiazole
Uniqueness
4-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H9NO3S |
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Molecular Weight |
199.23 g/mol |
IUPAC Name |
4-methyl-2-methylsulfanyl-6-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H9NO3S/c1-4-3-5(10)9-7(13-2)6(4)8(11)12/h3H,1-2H3,(H,9,10)(H,11,12) |
InChI Key |
CJGDBMKBUQJAFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=C1C(=O)O)SC |
Origin of Product |
United States |
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